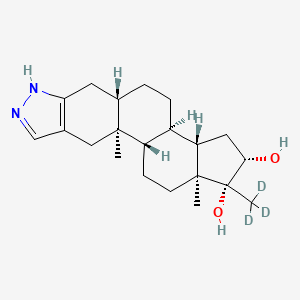16Beta-Hydroxy Stanozolol-d3
CAS No.:
Cat. No.: VC20507659
Molecular Formula: C21H32N2O2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H32N2O2 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | (1S,2S,10S,13R,14S,16S,17R,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol |
| Standard InChI | InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1/i3D3 |
| Standard InChI Key | IZGBPAAEPVNBGA-CEVLEXLYSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O)O |
| Canonical SMILES | CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4)NN=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
16β-Hydroxy Stanozolol-d3 (C₂₁H₂₉D₃N₂O₂) is a modified steroid derivative with a molecular weight of 347.52 g/mol . Its structure features a hydroxyl group at the 16β position and three deuterium atoms substituting hydrogens at the 17α-methyl group (Fig. 1). The IUPAC name, (1R,2S,3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-dimethyl-1-(methyl-d₃)-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta naphtho[1,2-f]indazole-1,2-diol, reflects its complex stereochemistry .
Key Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₉D₃N₂O₂ |
| Molecular Weight | 347.52 g/mol |
| SMILES Notation | O[C@@]1(C([²H])([²H])[²H])C@@HCC@@([H])[C@]2([H])CC[C@]4([H])[C@]3(C)CC5=C(NN=C5)C4 |
| Isotopic Purity | ≥99% (deuterium labeling) |
The deuterium labeling induces a +3 Da mass shift compared to unlabeled 16β-hydroxy stanozolol, facilitating differentiation in mass spectrometry (MS) . This isotopic distinction minimizes matrix interference, a critical advantage in analyzing complex biological samples .
Synthesis and Deuterium Labeling Strategies
The synthesis of 16β-Hydroxy Stanozolol-d3 involves isotopic exchange at the 17α-methyl group of stanozolol. Commercial suppliers like LGC Standards and Toronto Research Chemicals employ custom synthesis protocols, often requiring multi-step organic reactions under controlled conditions .
Critical Synthesis Steps:
-
Deuterium Incorporation: Catalytic deuteration using deuterium gas (D₂) in the presence of platinum or palladium catalysts ensures selective labeling at the methyl group .
-
Hydroxylation: Enzymatic or chemical oxidation introduces the 16β-hydroxy moiety while preserving the steroid backbone .
-
Purification: High-performance liquid chromatography (HPLC) achieves >99% isotopic and chemical purity, essential for analytical reliability .
Suppliers emphasize stringent quality control, including nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) validation, to confirm structural integrity and isotopic enrichment .
Analytical Applications in Doping Control
16β-Hydroxy Stanozolol-d3 is pivotal in detecting stanozolol abuse in sports and equine racing. A 2021 study by Delcourt et al. utilized microflow liquid chromatography coupled with tandem MS (LC-MS/MS) to achieve unprecedented sensitivity .
Performance Metrics:
The compound’s co-elution with endogenous stanozolol metabolites ensures retention time alignment, while its mass shift (+3 Da) eliminates signal overlap (Fig. 2) . This dual advantage enables laboratories to meet World Anti-Doping Agency (WADA) criteria for adverse analytical findings.
Pharmacokinetic and Metabolic Profiling
Stanozolol undergoes extensive hepatic metabolism, producing 16β-hydroxy and 3′-hydroxy metabolites as major analytes . 16β-Hydroxy Stanozolol-d3 serves as a surrogate to track these metabolites’ pharmacokinetics:
-
Half-Life: 24–36 hours in humans (estimated via deuterium-labeled analog) .
-
Clearance: Renal excretion accounts for 65–70% of elimination .
-
Metabolic Stability: Deuterium labeling reduces metabolic degradation, prolonging detection windows .
Studies in microdosed horses revealed sustained urinary excretion of 16β-hydroxy metabolites, underscoring its persistence in biological systems .
Regulatory and Quality Considerations
As a controlled substance, 16β-Hydroxy Stanozolol-d3 requires special handling permits and documentation for purchase . Key regulatory aspects include:
-
Scheduling: Classified under Schedule III in many jurisdictions due to anabolic steroid regulations .
-
Storage: −20°C in amber vials to prevent photodegradation and thermal decomposition .
-
Shipping Restrictions: Classified as a "Freight Restricted" item, necessitating hazardous material protocols .
Suppliers like Veeprho and LGC Standards adhere to Good Manufacturing Practice (GMP) standards, ensuring batch-to-batch consistency and ±0% tolerance in purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume